Technical Guide: 3-[3-(Trifluoromethyl)phenyl]propyl Methanesulfonate (CAS 21172-43-0)
Technical Guide: 3-[3-(Trifluoromethyl)phenyl]propyl Methanesulfonate (CAS 21172-43-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[3-(Trifluoromethyl)phenyl]propyl methanesulfonate is a key chemical intermediate, primarily recognized for its role in the synthesis of Cinacalcet.[1] Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[2][3] This document provides a comprehensive overview of the known properties and synthetic methodologies related to 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate, serving as a valuable resource for professionals in drug discovery and development. The trifluoromethyl group is a common feature in modern pharmaceuticals, known to enhance properties such as metabolic stability and binding affinity.[4]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 21172-43-0 | |
| Molecular Formula | C₁₁H₁₃F₃O₃S | |
| Molecular Weight | 282.28 g/mol | |
| Appearance | Clear Colorless Oil | [5] |
| Boiling Point | 433.5 ± 45.0 °C (Predicted) | |
| pKa | 9.46 ± 0.29 (Predicted) | |
| Melting Point | Not reported | |
| Solubility | Not reported |
Spectroscopic Data
Detailed spectroscopic analyses are crucial for the structural elucidation and quality control of chemical compounds. While specific spectra for 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate are not publicly available, it is understood that techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are standard for its characterization.
Based on the structure, the following spectral characteristics can be anticipated:
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¹H NMR: Signals corresponding to the aromatic protons of the trifluoromethylphenyl group, the propyl chain protons, and the methyl protons of the methanesulfonate group would be expected.
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¹³C NMR: Resonances for the carbon atoms of the aromatic ring, the propyl chain, the trifluoromethyl group, and the methanesulfonate methyl group would be present.
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IR Spectroscopy: Characteristic absorption bands for S=O stretching (from the sulfonate group), C-O stretching, C-H stretching (aromatic and aliphatic), and C-F stretching would be key identifiers.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the methanesulfonate group and other fragments of the molecule.
Synthesis and Experimental Protocols
3-[3-(Trifluoromethyl)phenyl]propyl methanesulfonate is synthesized from its corresponding alcohol, 3-[3-(trifluoromethyl)phenyl]propan-1-ol. This precursor is prepared via a two-step process starting from 3-(trifluoromethyl)benzaldehyde, which involves a Wittig reaction followed by hydrogenation.[6]
Experimental Workflow: Synthesis of 3-[3-(Trifluoromethyl)phenyl]propyl Methanesulfonate
Caption: Synthetic pathway to 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate.
Detailed Methodology for Methanesulfonylation
While a specific, detailed protocol for the synthesis of 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate is not explicitly available, a general procedure for the methanesulfonylation of an alcohol is as follows:
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Dissolution: Dissolve 3-[3-(trifluoromethyl)phenyl]propan-1-ol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Base Addition: Add a suitable base, such as triethylamine or pyridine, to the reaction mixture.
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Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride dropwise to the cooled solution.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate.
Biological Activity and Applications
The primary documented application of 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate is as an intermediate in the synthesis of Cinacalcet.[1] Cinacalcet acts as a calcimimetic by allosterically modulating the calcium-sensing receptor (CaSR), thereby increasing its sensitivity to extracellular calcium.[7][8] This leads to a reduction in the secretion of parathyroid hormone (PTH).[9]
There is limited information on the direct biological activity of 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate itself. It is often classified as a process-related impurity in the production of Cinacalcet. Some commercial suppliers suggest potential for research into its antitumor, neuroprotective, and hormonal modulation activities, however, these claims are not substantiated by published, peer-reviewed experimental data.[10]
Signaling Pathway of the Target Drug, Cinacalcet
To provide context for the application of this intermediate, the signaling pathway of its end-product, Cinacalcet, is illustrated below.
Caption: Simplified signaling pathway of Cinacalcet via the Calcium-Sensing Receptor.
Conclusion
3-[3-(Trifluoromethyl)phenyl]propyl methanesulfonate is a crucial, non-commercially available intermediate in the synthesis of the important therapeutic agent, Cinacalcet. While detailed public information on its physicochemical properties and direct biological activities is scarce, its synthetic route and role as a precursor are well-established. This guide provides a consolidated source of the available technical information for this compound, highlighting areas where further research and data publication would be beneficial to the scientific community. Researchers working with this compound should rely on standard analytical techniques for characterization and quality control.
References
- 1. Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. jelsciences.com [jelsciences.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. Cinacalcet upregulates calcium-sensing receptors of parathyroid glands in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronotherapy with Cinacalcet has a striking effect on inhibition of parathyroid gland proliferation in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 9. JCI Insight - Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas [insight.jci.org]
- 10. Methanesulfonic Acid 3-(3-Trifluoromethylphenyl)propyl Ester [lgcstandards.com]

